(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 561294-90-4
VCID: VC6630189
InChI: InChI=1S/C21H15N5O3S/c22-13-17(20(27)25-14-15-5-2-1-3-6-15)11-16-7-8-19(18(12-16)26(28)29)30-21-23-9-4-10-24-21/h1-12H,14H2,(H,25,27)/b17-11+
SMILES: C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])C#N
Molecular Formula: C21H15N5O3S
Molecular Weight: 417.44

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide

CAS No.: 561294-90-4

Cat. No.: VC6630189

Molecular Formula: C21H15N5O3S

Molecular Weight: 417.44

* For research use only. Not for human or veterinary use.

(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide - 561294-90-4

Specification

CAS No. 561294-90-4
Molecular Formula C21H15N5O3S
Molecular Weight 417.44
IUPAC Name (E)-N-benzyl-2-cyano-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide
Standard InChI InChI=1S/C21H15N5O3S/c22-13-17(20(27)25-14-15-5-2-1-3-6-15)11-16-7-8-19(18(12-16)26(28)29)30-21-23-9-4-10-24-21/h1-12H,14H2,(H,25,27)/b17-11+
Standard InChI Key DSRDTGFYPOADAB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])C#N

Introduction

Structural Overview

The compound (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide is a complex organic molecule that belongs to the class of substituted enamides. Its structure can be broken down into the following components:

  • (2E) Configuration: Denotes the trans configuration of the double bond in the propenamide moiety.

  • N-Benzyl Group: A benzyl group attached to the nitrogen atom of the amide.

  • Cyano Group (-CN): A nitrile functional group attached to the second carbon of the propenamide chain.

  • Substituted Phenyl Ring: A phenyl ring substituted with:

    • A nitro group (-NO2_2) at position 3.

    • A pyrimidin-2-ylsulfanyl group (-SC5_5H3_3N2_2) at position 4.

Molecular Formula

The molecular formula of this compound is C20H15N5O3SC_{20}H_{15}N_5O_3S, with a molecular weight of approximately 405.43 g/mol.

General Synthetic Approach

The synthesis of such compounds typically involves:

  • Formation of the Amide Bond: Reacting a benzylamine derivative with an activated carboxylic acid or acid chloride.

  • Introduction of the Cyano Group: Using cyanation reactions, such as nucleophilic substitution with cyanide salts.

  • Substitution on Aromatic Rings: Incorporating nitro and sulfanyl groups through electrophilic aromatic substitution or nucleophilic aromatic substitution.

  • Pyrimidine Functionalization: Attaching pyrimidine derivatives via sulfur linkages using thiol-based reagents.

Possible Reaction Scheme

  • Start with benzylamine and react it with CH3COCl\text{CH}_3COCl to form N-benzylacetamide.

  • Introduce a cyano group using malononitrile in the presence of a base.

  • Couple the phenyl ring with nitro and pyrimidinylsulfanyl groups through multi-step substitution reactions.

Techniques for Analysis:

  • NMR Spectroscopy (1H and 13C):

    • Proton signals for benzyl and aromatic hydrogens.

    • Carbon signals for cyano, amide, and aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for:

      • Cyano group (2200cm1\sim 2200 \, \text{cm}^{-1}).

      • Nitro group (1500cm1\sim 1500 \, \text{cm}^{-1}).

      • Amide bond (1650cm1\sim 1650 \, \text{cm}^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=405m/z = 405.

  • UV-Vis Spectroscopy:

    • Absorption peaks corresponding to conjugated systems in the molecule.

Pharmaceutical Relevance

Compounds with similar structures have been explored for their biological activities, including:

  • Anticancer Activity: Nitroaromatic compounds are often studied as inhibitors of enzymes involved in cancer progression.

  • Antimicrobial Properties: Sulfanyl-pyrimidine derivatives exhibit antibacterial and antifungal activities.

  • Anti-inflammatory Effects: Enamides are known to modulate inflammatory pathways.

Material Science

The conjugated system in this compound may make it suitable for applications in organic electronics or as a precursor for advanced materials.

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